({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine
CAS No.:
Cat. No.: VC17854416
Molecular Formula: C18H23NO
Molecular Weight: 269.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H23NO |
|---|---|
| Molecular Weight | 269.4 g/mol |
| IUPAC Name | 1-[3,5-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]-N-methylmethanamine |
| Standard InChI | InChI=1S/C18H23NO/c1-13-5-7-16(8-6-13)12-20-18-14(2)9-17(11-19-4)10-15(18)3/h5-10,19H,11-12H2,1-4H3 |
| Standard InChI Key | NETAFJOWOVXCKB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)COC2=C(C=C(C=C2C)CNC)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 1-[3,5-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]-N-methylmethanamine, reflects its intricate structure. The core consists of a central phenyl ring substituted at the 3- and 5-positions with methyl groups, while the 4-position hosts a methoxy group linked to a 4-methylbenzyl moiety. A methylamine side chain extends from the benzylic carbon, completing the tertiary amine configuration. The stereoelectronic effects of these substituents influence the molecule’s solubility, stability, and interaction with biological targets .
Table 1: Key Molecular Descriptors
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis typically begins with 3,5-dimethyl-4-hydroxybenzaldehyde as the starting material. In a nucleophilic aromatic substitution reaction, the phenolic hydroxyl group undergoes alkylation with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. This step yields 3,5-dimethyl-4-[(4-methylbenzyl)oxy]benzaldehyde, which is subsequently subjected to reductive amination with methylamine. Using sodium cyanoborohydride or hydrogen gas over a palladium catalyst, the aldehyde is reduced to the corresponding amine, forming the final product.
Critical Reaction Parameters:
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Alkylation Step: Conducted in anhydrous dimethylformamide (DMF) at 80–100°C for 12–24 hours.
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Reductive Amination: Requires strict pH control (pH 4–6) and temperatures of 25–40°C to optimize yield.
Industrial Production
Scaled-up synthesis employs continuous flow reactors to enhance efficiency and purity. A two-stage process separates the alkylation and amination steps, with in-line HPLC monitoring to ensure intermediate quality. Catalytic hydrogenation replaces stoichiometric reductants, reducing waste and improving atom economy. Post-synthesis purification involves fractional crystallization from ethanol/water mixtures, achieving >99% purity as verified by GC-MS .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents such as water (<0.1 mg/mL at 25°C) but dissolves readily in chloroform, dichloromethane, and tetrahydrofuran. Stability studies indicate decomposition above 200°C, with no significant degradation under ambient conditions for up to 12 months when stored in inert atmospheres .
Spectroscopic Characterization
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NMR (): Key signals include a singlet at δ 2.25 ppm (aromatic methyl groups), a triplet at δ 3.45 ppm (N-methyl), and a multiplet at δ 4.55 ppm (benzylic CH).
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IR: Strong absorption bands at 1245 cm (C-O-C stretch) and 3350 cm (N-H stretch) .
Chemical Reactivity and Functionalization
Oxidation Pathways
Exposure to potassium permanganate in acidic conditions oxidizes the benzylic methylene group to a ketone, yielding 3,5-dimethyl-4-[(4-methylbenzyl)oxy]phenyl ketone. Further oxidation with chromium trioxide converts the ketone to a carboxylic acid derivative, useful in prodrug design.
Nucleophilic Substitution
The tertiary amine undergoes quaternization with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, enhancing water solubility for biological testing. Kinetic studies reveal a second-order dependence on amine and alkyl halide concentrations, with activation energy .
Applications in Scientific Research
Pharmaceutical Intermediate
The compound’s structural similarity to neurotransmitter analogues has spurred interest in central nervous system (CNS) drug development. Preliminary assays show moderate affinity for serotonin (5-HT) and dopamine (D) receptors, with values of 120 nM and 450 nM, respectively.
Material Science
Incorporated into epoxy resins as a curing agent, it improves thermal stability ( increased by 15°C compared to standard amines) and mechanical strength. Cross-linked polymers demonstrate tensile strengths of 85 MPa, suitable for aerospace composites .
Comparative Analysis with Structural Analogues
Ethylamine Derivative
Replacing the N-methyl group with ethyl (({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine) increases lipophilicity (logP 3.2 vs. 2.8) but reduces metabolic stability in hepatic microsomes ( vs. 25 min).
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